Carbomer 934

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

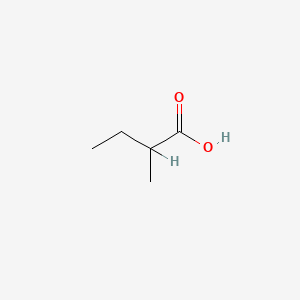

2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021621 | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, colourless to pale yellow liquid | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.936 | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |

| Record name | 2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 934 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbopol 974P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carbomer 934: A Comprehensive Technical Guide to its Physicochemical Properties for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1][2][3] It is a synthetic polymer widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[2] In its raw form, this compound appears as a white, fluffy, and hygroscopic powder.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key characterization methods, and illustrating relevant workflows through diagrams.

Physicochemical Properties

The functional performance of this compound in pharmaceutical formulations is dictated by its distinct physicochemical characteristics. These properties are summarized below.

Core Properties and Specifications

| Property | Specification | References |

| Appearance | White, fluffy powder | [2][4] |

| Odor | Mildly acidic | [4] |

| Molecular Weight | Approximately 3,000,000 g/mol | [1][5] |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on a dried basis) | [2][6][7] |

| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s | [1][2][4][7] |

| Loss on Drying | Not more than 2.0% | [7][8] |

| Heavy Metals | Not more than 0.002% (20 ppm) | [8] |

| Limit of Benzene | Not more than 0.5% for this compound; Not more than 0.01% for Carbomer 934P | [7][8] |

Solubility and Dispersion

This compound does not dissolve in a conventional manner but swells significantly in water and other polar solvents to form a gel or dispersion.[2] This swelling is a result of its three-dimensionally cross-linked microgel structure.[2] The polymer is soluble in water, glycerol, and, following neutralization, in ethanol (95%).[2] The neutralization of the acidic carboxylic acid groups with a suitable base, such as sodium hydroxide or triethanolamine, is a critical step for the formation of a highly viscous gel.[2] The pH of an aqueous dispersion of this compound typically ranges from 2.8 to 3.2, depending on the concentration.

Experimental Protocols

Standardized methodologies are crucial for assessing the quality and performance of this compound. The following sections detail the protocols for key analytical tests.

Viscosity Measurement

The viscosity of a neutralized this compound dispersion is a critical quality parameter.

Methodology:

-

Preparation of Dispersion: Slowly sprinkle 2.50 g of previously dried this compound into 500 mL of purified water in an 800-mL beaker while stirring continuously at 1000 ± 10 rpm. The stirrer shaft should be set at a 60° angle to one side of the beaker, with the propeller near the bottom. The addition should take 45 to 90 seconds. Continue stirring for 15 minutes.[8][9]

-

Hydration: Remove the stirrer and place the beaker in a water bath at 25 ± 2°C for 30 minutes.[8][10]

-

Neutralization: While stirring at 300 ± 10 rpm, titrate the dispersion with a sodium hydroxide solution (18 in 100) to a pH between 7.3 and 7.8. The endpoint is determined potentiometrically. Continue stirring for 2 to 3 minutes after neutralization is complete.[8]

-

Equilibration: Return the neutralized mucilage to the 25°C water bath for 1 hour. Confirm the pH is still within the 7.3 to 7.8 range.[8]

-

Measurement: Perform the viscosity determination without delay using a suitable rotational viscometer (e.g., Brookfield RVT) equipped with a spindle rotating at 20 rpm.[4][6][8] The apparent viscosity should be between 30,500 and 39,400 mPa·s.[7]

Carboxylic Acid Content Assay

This titration method determines the percentage of carboxylic acid groups in the polymer.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound that has been previously dried in a vacuum at 80°C for 1 hour.[2][8]

-

Dispersion: Disperse the weighed sample in water.[2]

-

Titration: Titrate the dispersion with a standardized solution of sodium hydroxide.[2]

-

Endpoint Determination: Determine the endpoint potentiometrically.[2]

-

Calculation: The carboxylic acid content is calculated based on the volume and normality of the sodium hydroxide solution consumed and the weight of the this compound sample. The molecular weight of the carboxylic acid group (–COOH) is 45.02 g/mol .[8]

Identification via Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the identity of this compound.

Methodology:

-

Sample Preparation: Prepare the this compound sample for analysis, for example, as a potassium bromide (KBr) pellet.[2]

-

Spectral Acquisition: Record the IR spectrum over a specific wavenumber range.[2]

-

Comparison: The resulting spectrum should exhibit characteristic absorption bands at approximately 1710, 1454, 1414, 1245, 1172, 1115, and 801 cm⁻¹.[2][9] The spectrum is compared to a reference spectrum of this compound for confirmation.[2]

Visualizations

The following diagrams illustrate key conceptual and procedural aspects related to this compound.

Caption: Conceptual formation of the this compound polymer network.

Caption: A typical quality control workflow for this compound raw material.

Stability and Safety Profile

Stability:

This compound demonstrates good stability, making it a versatile excipient.[2] It is stable at room temperature when stored in closed containers.[2] However, exposure to excessive temperatures can lead to discoloration and reduced stability.[11] Heating at 260°C for 30 minutes will cause complete decomposition.[11] Gels formulated with this compound can lose viscosity upon exposure to ultraviolet light, though this can be mitigated by the addition of a suitable antioxidant.

Safety and Toxicity:

This compound is considered a safe ingredient for use in pharmaceutical and cosmetic products. Due to its high molecular weight, it is not absorbed by body tissues and is considered non-toxic for human oral consumption.[4]

-

In Vitro Studies: Have shown low cytotoxicity, low potential for irritation and sensitization, and no evidence of genotoxicity.

-

In Vivo Studies: Animal studies have indicated that this compound is well-tolerated by the skin and does not cause significant irritation or sensitization. Repeated-dose studies did not reveal adverse effects on major organs.

-

Human Studies: Patch testing has confirmed a low sensitization potential in humans.[12] Clinical studies have generally supported the safety of this compound in various formulations, with no significant adverse effects reported.[12]

Conclusion

This compound possesses a unique combination of physicochemical properties that make it an invaluable excipient in pharmaceutical formulations, particularly for topical and oral applications. Its high viscosity at low concentrations, excellent stability, and favorable safety profile are key attributes. A thorough understanding and characterization of its properties, as outlined in this guide, are essential for researchers and drug development professionals to ensure the development of safe, effective, and stable pharmaceutical products.

References

- 1. KEGG DRUG: this compound [genome.jp]

- 2. benchchem.com [benchchem.com]

- 3. iajps.com [iajps.com]

- 4. ihanskorea.com [ihanskorea.com]

- 5. SID 135260092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 8. Carbomer 934P [drugfuture.com]

- 9. drugfuture.com [drugfuture.com]

- 10. ijlret.com [ijlret.com]

- 11. This compound - CD Formulation [formulationbio.com]

- 12. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 [periodicos.capes.gov.br]

Carbomer 934 chemical structure and polymer composition

An in-depth technical guide on the chemical structure and polymer composition of Carbomer 934 for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, high molecular weight polymer of acrylic acid that is a cornerstone excipient in the pharmaceutical and cosmetic industries.[1][2] It belongs to the Carbomer family of polymers, which are utilized primarily for their ability to modify rheology, acting as highly efficient thickening, suspending, and emulsifying agents.[1][3][4] In its raw form, this compound is a white, fluffy, hygroscopic powder with a slightly acetic odor.[1][2][3] This guide provides a comprehensive technical overview of the chemical structure, polymer composition, and key physicochemical properties of this compound, supported by experimental protocols and graphical representations.

Chemical Structure and Polymer Composition

This compound is a homopolymer of acrylic acid, which is cross-linked with an allyl ether of sucrose or pentaerythritol.[5][6][7][8] The fundamental repeating unit of the polymer is acrylic acid (C₃H₄O₂)n.[2][9] This cross-linked structure is responsible for its ability to swell in water and other polar solvents to form a gel, rather than truly dissolving.[1][] The approximate molecular weight of this compound is 3 x 10^6 g/mol .[11][12]

The official United States Pharmacopeia/National Formulary (USP/NF) monograph specifies that this compound must contain between 56.0% and 68.0% of carboxylic acid (–COOH) groups, calculated on a dried basis.[5][7][13] Historically, some grades of this compound were manufactured using benzene as the polymerization solvent.[14] However, newer grades are produced using other solvents like ethyl acetate.[8][9] When benzene is used in the manufacturing process, the article is named this compound or Carbomer 934P.[6]

Physicochemical Properties

The functional properties of this compound are defined by its physicochemical characteristics. Key quantitative data are summarized in the table below.

| Property | Specification | References |

| Appearance | White, fluffy powder | [1][3] |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | [5][7][13] |

| Viscosity (0.5% neutralized aqueous dispersion) | 30,500 - 39,400 mPa·s (cP) | [7][13][15] |

| Viscosity (0.5% neutralized aqueous dispersion, Carbomer 934P) | 29,400 - 39,400 mPa·s (cP) | [5] |

| Molecular Weight | Approximately 3,000,000 g/mol | [11][12] |

| pH of 0.5% Aqueous Dispersion | 2.7 - 3.5 | [2] |

| Loss on Drying | ≤ 2.0% | [5] |

| Heavy Metals | ≤ 0.002% (20 ppm) | [5] |

| Limit of Benzene (for applicable grades) | ≤ 0.01% (100 ppm) | [5] |

Mechanism of Action: pH-Dependent Thickening

The primary mechanism by which this compound functions as a thickening agent is pH-dependent.[2] In an acidic aqueous dispersion, the polymer chains remain tightly coiled.[2] Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize to form carboxylate anions.[2][15] The resulting electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the medium and the formation of a gel.[2][8]

Experimental Protocols

The following are summaries of key experimental methodologies for the characterization of this compound, based on pharmacopeial standards.

Viscosity Measurement

The viscosity of this compound is a critical quality attribute, determined on a neutralized aqueous dispersion.

-

Preparation of Dispersion : Slowly and carefully sprinkle 2.50 g of this compound into 497.5 g of purified water in a beaker, while stirring continuously at approximately 1000 ± 50 rpm. Continue stirring for at least 90 minutes to ensure complete dispersion.

-

Neutralization : While stirring, add a 10% (w/w) solution of sodium hydroxide to the dispersion to adjust the pH to 7.3-7.8.

-

Measurement : Place the neutralized gel in a 25°C water bath for 30 minutes. Measure the viscosity using a suitable rotational viscometer (e.g., Brookfield type) at 20 rpm.

Determination of Carboxylic Acid Content

This titration method quantifies the percentage of carboxylic acid groups in the polymer.

-

Sample Preparation : Accurately weigh about 400 mg of this compound (previously dried in a vacuum at 80°C for 1 hour) and disperse it in 400 mL of purified water.

-

Titration : Add a few drops of phenolphthalein indicator. Titrate with 0.25 N sodium hydroxide VS potentiometrically to a pH of 10.0.

-

Calculation : Perform a blank determination and make any necessary correction. Each mL of 0.25 N sodium hydroxide is equivalent to 11.26 mg of –COOH.

Limit of Benzene Test (Gas Chromatography)

This protocol is for grades of this compound manufactured using benzene.

-

Standard Solution : Prepare a standard solution of benzene in an appropriate organic-free solvent to a known concentration of about 1.0 µg/mL.

-

Test Solution : Accurately weigh about 1 g of this compound and transfer it to a 100-mL volumetric flask. The specific sample preparation will depend on the exact GC headspace method used.

-

Chromatographic System :

-

Gas Chromatograph : Equipped with a flame-ionization detector and a suitable column (e.g., 0.53-mm × 30-m fused-silica capillary column coated with a 3.0-µm layer of G43 stationary phase).

-

Temperatures : Injection port at 140°C, detector at 260°C. The column temperature is programmed (e.g., hold at 40°C for 20 minutes, then ramp up).

-

Carrier Gas : Helium.

-

-

Procedure : Inject the headspace of the Test Solution and the Standard Solution into the chromatograph. Record the peak responses.

-

Calculation : Calculate the percentage of benzene in the portion of this compound taken, ensuring it does not exceed the specified limit (e.g., 0.01%).[5]

Conclusion

This compound is a versatile and highly effective pharmaceutical excipient defined by its high molecular weight, cross-linked polyacrylic acid structure. Its utility is derived from its ability to form viscous gels upon neutralization, a property dictated by its chemical composition and physicochemical characteristics. A thorough understanding of these properties and the associated analytical methods is essential for researchers, scientists, and formulation professionals in the development of stable and effective drug products.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemger.com [chemger.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. uspbpep.com [uspbpep.com]

- 7. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 8. iajps.com [iajps.com]

- 9. This compound - CD Formulation [formulationbio.com]

- 11. KEGG DRUG: this compound [genome.jp]

- 12. SID 135260092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [doi.usp.org]

- 14. Carbopol® 934 NF Polymer - For Medium to High-viscosity Gels, Emulsions, & Suspensions - Lubrizol [lubrizol.com]

- 15. This compound - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]

An In-depth Technical Guide to the Synthesis and Polymerization of Carbomer 934

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and polymerization process for Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1][2] Widely utilized in the pharmaceutical and cosmetic industries as a primary rheology modifier, a thorough understanding of its synthesis is crucial for controlling its physicochemical properties and performance in various formulations.[1]

Core Concepts: Precipitation Polymerization

This compound is synthesized via free-radical precipitation polymerization.[3] This method is characterized by the solubility of the monomers and initiator in the chosen organic solvent system, while the resulting polymer is insoluble and precipitates out of the reaction medium as it forms.[3] Historically, benzene was a common solvent, but due to health and safety concerns, alternative solvent systems such as mixtures of ethyl acetate and cyclohexane are now employed.[2][3]

Synthesis of the Allyl Sucrose Cross-linker

A critical component in the synthesis of this compound is the cross-linking agent, allyl sucrose. This is typically prepared through the Williamson ether synthesis, where sucrose is reacted with an allyl halide in the presence of a base.

Experimental Protocol: Synthesis of Allyl Sucrose

This protocol is based on established methods for the allylation of polyols.[4][5][6]

Materials:

-

Sucrose

-

Allyl chloride

-

Sodium hydroxide or Potassium hydroxide (alkali catalyst)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide)

-

Ethyl acetate

-

Distilled water

-

Hydrochloric acid (for neutralization)

Procedure:

-

In a suitable reaction vessel, dissolve sucrose in an aqueous solution of the alkali catalyst.

-

Add a phase transfer catalyst to the mixture.

-

Heat the reaction mixture to a temperature between 60°C and 80°C under a nitrogen atmosphere.[5][6]

-

Slowly introduce allyl chloride into the heated mixture.

-

Maintain the reaction with continuous stirring for 10 to 16 hours.[5][6]

-

Upon completion, cool the mixture and perform degassing to remove residual volatile components.

-

Neutralize the mixture to a pH of approximately 7 using a hydrochloric acid solution.

-

Add ethyl acetate and perform multiple water washes to remove salts and other impurities.[5]

-

The organic phase containing the allyl sucrose is then separated and purified.

Table 1: Reactant Molar Ratios for Allyl Sucrose Synthesis

| Reactant | Molar Ratio (relative to Sucrose) | Reference(s) |

| Allyl Chloride | 9 - 11 | [5][6] |

| Alkali Catalyst | 10 - 12 | [5][6] |

Polymerization of this compound

The core of this compound synthesis is the free-radical polymerization of acrylic acid in the presence of the allyl sucrose cross-linker.

Experimental Protocol: Free-Radical Precipitation Polymerization

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Acrylic acid (monomer)

-

Allyl sucrose (cross-linker)

-

Ethyl acetate and Cyclohexane (co-solvents)

-

Potassium carbonate (K₂CO₃)

-

A suitable free-radical initiator (e.g., bis(2-ethylhexyl) peroxydicarbonate)

-

Nitrogen gas

Procedure:

-

In a reaction vessel equipped for polymerization, dissolve acrylic acid, allyl sucrose, and a small amount of potassium carbonate in the co-solvent mixture of ethyl acetate and cyclohexane. A small amount of K₂CO₃ is used to partially neutralize the acrylic acid, which aids in the precipitation of the resulting polymer.[3]

-

Create an inert atmosphere within the reactor by purging with nitrogen gas.

-

Heat the reaction mixture to 50°C while stirring continuously.[3]

-

Slowly and continuously add the peroxide initiator to the reaction vessel over a period of approximately 6 hours.[3]

-

As the polymerization reaction progresses, insoluble this compound will precipitate from the solvent, forming a slurry.[3]

-

After the complete addition of the initiator, the reaction is typically allowed to continue for a period to ensure maximum monomer conversion.

-

The resulting this compound polymer is then separated from the slurry by filtration.

-

The polymer is subsequently dried under vacuum to yield the final product as a white, fluffy powder.[3]

Table 2: Polymerization Reaction Parameters

| Parameter | Value/Condition | Reference(s) |

| Reaction Temperature | 50°C | [3] |

| Initiator Addition Duration | 6 hours | [3] |

| Atmosphere | Inert (Nitrogen) | [3] |

| Representative Monomer to Cross-linker Ratio (by weight) | 400:1 (12 g monomer to 0.03 g cross-linker) | [4] |

Process Visualizations

Overall Synthesis and Polymerization Workflow

Caption: A logical diagram illustrating the synthesis of the cross-linker and the subsequent polymerization and purification steps to produce this compound.

Free-Radical Polymerization Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. Preparation Method Of Carbomer [vacutaineradditives.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. CN100545169C - The synthetic method of sucrose allyl ether - Google Patents [patents.google.com]

- 6. CN1944449A - Synthetic method for cane sugar allyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Weight and Cross-Linking of Carbomer 934 Polymer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a high molecular weight polymer of acrylic acid, chemically known as a cross-linked polyacrylic acid polymer.[1][2][3][4][5] It belongs to the Carbomer family of polymers, which are widely utilized in the pharmaceutical, cosmetic, and personal care industries as thickening, suspending, and stabilizing agents.[1][6] this compound is specifically a polyacrylic acid polymer cross-linked with allyl ethers of sucrose.[2][5][7] Its ability to swell in water and form viscous gels upon neutralization makes it a valuable excipient in a variety of formulations, including topical gels, creams, lotions, and oral solid dosage forms.[1][7]

This technical guide provides a comprehensive overview of the molecular weight and cross-linking characteristics of this compound, along with detailed experimental protocols for their determination.

Core Properties of this compound

This compound is a synthetic, white, fluffy, and hygroscopic powder.[1] The fundamental repeating unit of the polymer is acrylic acid. Its key properties are summarized in the table below.

| Property | Value/Description | References |

| Chemical Name | Poly(acrylic acid), cross-linked with allyl ethers of sucrose | [2][5][7] |

| CAS Number | 9003-01-4 | [1] |

| Molecular Formula | (C₃H₄O₂)n | [1] |

| Appearance | White, fluffy powder | [1] |

| pH of 0.5% aqueous dispersion | 2.7 - 3.5 | [7] |

| Carboxylic Acid Content | 56.0% - 68.0% (on a dried basis) | [2] |

| Viscosity (0.5% neutralized aqueous dispersion) | 30,500 - 39,400 mPa·s | [2][5] |

Molecular Weight

Due to its polymeric nature, this compound does not have a single, discrete molecular weight but rather a high molecular weight distribution. The average molecular weight is a critical parameter that influences its rheological properties and performance in formulations.

Quantitative Data

While the exact molecular weight distribution is often proprietary to the manufacturer, the weight-average molecular weight (Mw) of this compound is generally cited to be in the range of several million g/mol .

| Parameter | Approximate Value | References |

| Weight-Average Molecular Weight (Mw) | ~ 3 x 10⁶ g/mol | [8] |

Experimental Protocol for Molecular Weight Determination

The molecular weight of high molecular weight polymers like this compound is typically determined using techniques such as Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).

Objective: To determine the weight-average molecular weight (Mw) and molecular weight distribution of this compound.

Principle: SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. MALS is an absolute detection method that determines the molecular weight of the eluting fractions by measuring the intensity of scattered light at various angles.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 0.1-1.0 mg/mL) in a suitable mobile phase. The mobile phase should be a good solvent for the polymer and contain a salt (e.g., 0.1 M NaNO₃) to suppress polyelectrolyte effects.

-

Neutralize the solution to a pH of ~7 with a suitable base (e.g., NaOH) to ensure the polymer is fully dissolved and uncoiled.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, injector, and degasser.

-

A set of SEC columns suitable for high molecular weight, water-soluble polymers.

-

Multi-Angle Light Scattering (MALS) detector.

-

Refractive Index (RI) detector (to measure concentration).

-

-

Chromatographic Conditions:

-

Mobile Phase: An aqueous buffer, such as 0.1 M sodium nitrate with 0.02% sodium azide, filtered and degassed.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 100 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 35 °C.

-

-

Data Analysis:

-

The data from the MALS and RI detectors are collected and analyzed using specialized software (e.g., ASTRA™).

-

The software uses the Zimm plot formalism to extrapolate the scattered light intensity to zero angle to calculate the weight-average molecular weight (Mw) for each eluting slice.

-

The concentration of each slice is determined from the RI signal.

-

By combining the Mw and concentration data across the entire elution profile, the molecular weight distribution of the this compound sample is obtained.

-

Cross-Linking

This compound is a cross-linked polymer, which is essential for its ability to form stable hydrogels. The cross-links create a three-dimensional network that swells in the presence of a solvent rather than dissolving.

Cross-Linking Agent and Degree of Cross-Linking

This compound is synthesized by cross-linking polyacrylic acid with a polyalkenyl ether, specifically allyl ethers of sucrose.[2][5][7] The degree of cross-linking is a critical factor influencing the swelling behavior, viscosity, and mechanical properties of the resulting hydrogel. Different grades of Carbomer have varying degrees of cross-linking, with this compound being classified as a highly cross-linked polymer.[6]

The precise quantitative value for the degree of cross-linking in this compound is generally not publicly disclosed by manufacturers as it is considered proprietary information. However, the degree of cross-linking can be estimated using experimental techniques.

Experimental Protocol for Determining Cross-Link Density

The cross-link density of a hydrogel like this compound can be estimated using equilibrium swelling studies in conjunction with the Flory-Rehner theory, or through rheological measurements.

4.2.1 Equilibrium Swelling Method

Objective: To estimate the cross-link density of this compound by measuring its equilibrium swelling ratio.

Principle: The Flory-Rehner theory relates the swelling of a cross-linked polymer network at equilibrium to its cross-link density. The theory balances the osmotic pressure driving the solvent into the gel with the elastic retractive force of the polymer chains.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of dry this compound powder (Wd).

-

Place the powder in a large excess of a suitable solvent (e.g., deionized water or a buffer solution of a specific pH) in a sealed container.

-

-

Swelling to Equilibrium:

-

Allow the polymer to swell for an extended period (e.g., 48-72 hours) at a constant temperature to ensure equilibrium is reached.

-

Periodically remove the swollen gel, gently blot the surface to remove excess solvent, and weigh it (Ws).

-

Equilibrium is reached when consecutive weighings are constant.

-

-

Calculation of Swelling Ratio (Q):

-

The mass swelling ratio is calculated as: Q_m = Ws / Wd

-

The volume swelling ratio (Qv) can be calculated if the densities of the polymer (ρp) and solvent (ρs) are known: Q_v = 1 + (ρ_p/ρ_s) * (Q_m - 1)

-

-

Application of the Flory-Rehner Equation:

-

The molecular weight between cross-links (Mc) can be calculated using the Flory-Rehner equation:

-ln(1 - v₂) - v₂ - χv₂² = (V₁/Mc) * (v₂¹ᐟ³ - v₂/2)

where:

-

v₂ is the volume fraction of the polymer in the swollen gel (1/Qv).

-

χ is the Flory-Huggins polymer-solvent interaction parameter (can be found in literature for polyacrylic acid-water systems).

-

V₁ is the molar volume of the solvent.

-

Mc is the number-average molecular weight of the polymer chains between cross-links.

-

-

The cross-link density (ρc) can then be calculated as: ρ_c = 1 / (Mc * v_specific)

where v_specific is the specific volume of the polymer (1/ρp).

-

4.2.2 Rheological Method

Objective: To estimate the cross-link density of a this compound hydrogel from its storage modulus (G').

Principle: The theory of rubber elasticity relates the shear modulus of a swollen polymer network in its rubbery plateau region to its cross-link density. For a swollen gel, the storage modulus (G') measured in a dynamic oscillatory rheological experiment can be used as an approximation of the shear modulus.

Methodology:

-

Hydrogel Preparation:

-

Prepare a neutralized this compound hydrogel of a known concentration (e.g., 0.5% w/v).

-

-

Rheological Measurement:

-

Use a rotational rheometer with a suitable geometry (e.g., parallel plate or cone and plate).

-

Perform a frequency sweep at a small, constant strain within the linear viscoelastic region of the gel.

-

Determine the storage modulus (G') in the rubbery plateau region (where G' is largely independent of frequency).

-

-

Calculation of Cross-Link Density:

-

The cross-link density (n) can be estimated from the rubber elasticity theory:

G' = n * R * T

where:

-

G' is the storage modulus in the rubbery plateau (in Pa).

-

n is the cross-link density (in mol/m³).

-

R is the ideal gas constant (8.314 J/mol·K).

-

T is the absolute temperature (in K).

-

-

Visualizations

pH-Dependent Thickening Mechanism

The primary function of this compound as a rheology modifier is based on its pH-dependent thickening mechanism.

Caption: pH-dependent thickening mechanism of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the characterization of this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a high molecular weight, highly cross-linked polyacrylic acid polymer that serves as a versatile and efficient rheology modifier in a wide range of pharmaceutical and cosmetic applications. Its performance is intrinsically linked to its molecular weight and the density of its cross-linked network. While precise quantitative values for these parameters are often proprietary, this guide provides the theoretical background and detailed experimental protocols necessary for their determination in a research and development setting. A thorough understanding and characterization of these core properties are essential for optimizing formulation development and ensuring product performance and stability.

References

- 1. This compound - CD Formulation [formulationbio.com]

- 2. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 3. specialchem.com [specialchem.com]

- 4. Carbopol 934 polymer - Lubrizol [lubrizol.com]

- 5. This compound [doi.usp.org]

- 6. iajps.com [iajps.com]

- 7. benchchem.com [benchchem.com]

- 8. phexcom.com [phexcom.com]

An In-depth Technical Guide to the Rheological Behavior of Carbomer 934 Dispersions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of Carbomer 934 dispersions, a critical aspect for formulation scientists in the pharmaceutical and cosmetic industries. This compound, a high molecular weight cross-linked polymer of acrylic acid, is a versatile excipient primarily used as a thickening, suspending, and stabilizing agent.[1] Its rheological behavior is complex and highly dependent on various factors, which will be explored in detail throughout this document.

Chemical and Physical Properties of this compound

This compound is a synthetic polymer, with the IUPAC name poly(1-carboxyethylene), cross-linked with allyl ethers of sucrose.[1] It is a white, fluffy, and hygroscopic powder with a slightly acetic odor.[1][2] The acidic nature of the polymer is attributed to the numerous carboxylic acid groups along its backbone.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | Poly(acrylic acid), cross-linked with allyl sucrose | [1] |

| CAS Number | 9003-01-4 | [2] |

| Molecular Formula | (C₃H₄O₂)n | [1] |

| Appearance | White, fluffy powder | [1][2] |

| Odor | Slightly acetic | [1] |

| Solubility | Swells in water and other polar solvents | [1] |

| pH of 0.5% aqueous dispersion | 2.7 - 3.5 | [1][3] |

| Carboxylic Acid Content | 56.0% - 68.0% | [1][4] |

Mechanism of Thickening: The Role of Neutralization

The remarkable thickening property of this compound is activated upon neutralization of its acidic carboxylic acid groups.[1] In an aqueous dispersion, the polymer molecules exist in a tightly coiled state due to intramolecular hydrogen bonding.[5] The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), ionizes the carboxylic acid groups to form carboxylate anions.[3][6] The resulting electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the dispersion and the formation of a gel.[1][3] This process is highly pH-dependent, with maximum viscosity typically achieved in a pH range of 6 to 8.[1][3]

Rheological Properties of this compound Dispersions

This compound dispersions exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[3][7] This means their viscosity decreases as the applied shear rate increases.[8] This property is highly desirable for topical formulations, as it allows for easy spreading during application, followed by a return to high viscosity at rest, ensuring the product remains in place.

Effect of Concentration on Viscosity

The viscosity of a neutralized this compound dispersion is directly proportional to its concentration. Higher polymer concentrations lead to a more entangled polymer network and consequently, a higher viscosity.

Table 2: Viscosity of Neutralized Aqueous Dispersions of this compound

| Concentration (w/w %) | pH | Viscosity (cP) | Reference |

| 0.2% | 7.3 - 7.8 | 2,050 - 5,450 | [1] |

| 0.5% | 7.3 - 7.8 | 30,500 - 39,400 | [1][2][4] |

Note: Viscosity values can vary depending on the specific neutralizer used and the measurement conditions.

Effect of pH on Viscosity

As previously discussed, pH is a critical factor governing the viscosity of this compound dispersions. The viscosity increases significantly as the pH is raised from its acidic state to a neutral or slightly alkaline range.[9] The optimal pH for achieving maximum viscosity is typically between 6 and 8.[1][3] Outside of this range, particularly at very low or very high pH, the viscosity can decrease.

Yield Stress

This compound gels exhibit a yield stress, which is the minimum amount of stress required to initiate flow.[3][6] This property is crucial for suspending insoluble particles in pharmaceutical and cosmetic formulations, preventing them from settling over time.[10] The magnitude of the yield stress is a measure of the strength of the internal gel network.[6]

Thixotropy

This compound dispersions can exhibit thixotropic behavior, meaning their viscosity decreases over time under constant shear and then gradually recovers when the shear is removed.[11] This time-dependent shear thinning is beneficial for applications requiring a temporary reduction in viscosity for processing or application, followed by a return to the initial viscous state.

Experimental Protocols

Accurate and reproducible rheological characterization is essential for developing and controlling the quality of this compound-based formulations.

Preparation of a this compound Gel (0.5% w/w)

-

Dispersion: Slowly sift 0.5 g of this compound powder into the vortex of 99.5 g of purified water under vigorous agitation. Continue mixing until a uniform, lump-free dispersion is obtained.[1][3]

-

Hydration: Allow the dispersion to stand for at least 2-4 hours to ensure complete hydration of the polymer particles.[1]

-

Neutralization: While stirring, slowly add a neutralizing agent, such as a 10% w/v solution of sodium hydroxide or triethanolamine, dropwise until the desired pH (typically 6.0-7.5) is reached.[3][6] A significant increase in viscosity will be observed as the gel forms.[1]

Rheological Measurements

A rotational rheometer is the standard instrument for characterizing the rheological properties of this compound gels.

-

Viscosity Measurement (Steady-Shear Flow Sweep):

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Apply a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measure the corresponding shear stress.

-

Plot viscosity as a function of shear rate to observe shear-thinning behavior.

-

-

Yield Stress Measurement (Stress Sweep or Creep Test):

-

Stress Sweep: Apply a gradually increasing stress and monitor the resulting strain or viscosity. The yield stress is the point where a significant increase in deformation or a sharp decrease in viscosity occurs.

-

Creep Test: Apply a series of constant stresses below and above the expected yield stress and observe the strain over time. Below the yield stress, the material will exhibit elastic deformation, while above it, it will flow.[12]

-

-

Thixotropy Measurement (Three-Step Flow Test):

-

Step 1 (Rest): Subject the sample to a low shear rate to establish the initial viscosity.

-

Step 2 (High Shear): Apply a high shear rate for a defined period to break down the structure.

-

Step 3 (Recovery): Return to the initial low shear rate and monitor the viscosity recovery over time.

-

Factors Influencing Rheological Behavior

Several factors beyond concentration and pH can influence the rheological properties of this compound dispersions:

-

Ionic Strength: The presence of electrolytes can shield the electrostatic repulsion between the carboxylate groups, leading to a decrease in viscosity.[9][13]

-

Addition of Other Excipients: The inclusion of other polymers, solvents like glycerin and propylene glycol, or surfactants can alter the rheology through various interactions with the Carbomer network.[11][14]

-

Shear History: The processing conditions, particularly the intensity and duration of shear during manufacturing, can affect the final viscosity of the product.[15]

-

Temperature: While this compound gels generally exhibit good temperature stability, significant temperature changes can influence viscosity.[11][16]

Applications in Pharmaceutical and Cosmetic Formulations

The unique rheological properties of this compound make it a valuable excipient in a wide range of products:

-

Topical Gels, Creams, and Lotions: Provides the desired consistency, enhances stability, and offers a pleasant skin feel.[10][16]

-

Ophthalmic Preparations: Its mucoadhesive properties can prolong the contact time of drugs on the ocular surface.[1]

-

Oral Suspensions: Effectively suspends insoluble drug particles, ensuring uniform dosage.[1][2]

-

Controlled-Release Oral Solid Dosage Forms: The polymer swells in the gastrointestinal tract, forming a gel layer that controls drug diffusion.[1]

-

Bioadhesive Formulations: Used in preparations that adhere to mucous membranes for localized drug delivery.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. ihanskorea.com [ihanskorea.com]

- 3. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 4. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijlret.com [ijlret.com]

- 7. Shear thinning properties: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Factors Affecting the Properties of Carbomer Gel - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 10. specialchem.com [specialchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. opendata.uni-halle.de [opendata.uni-halle.de]

- 14. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. monash.edu [monash.edu]

- 16. Carbopol 934 polymer - Lubrizol [lubrizol.com]

Carbomer 934: A Comprehensive Safety and Toxicity Profile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid, is a synthetic polymer widely utilized in pharmaceutical and cosmetic formulations as a thickening, suspending, and stabilizing agent.[1][2] Its extensive use necessitates a thorough understanding of its safety and toxicity profile, particularly for research and development applications where novel formulations and routes of administration are explored. This technical guide provides an in-depth analysis of the safety and toxicity data for this compound, including quantitative data, detailed experimental methodologies, and a logical workflow for safety assessment.

Executive Summary

Overall, this compound has a low toxicity profile.[3] It is not significantly absorbed from the gastrointestinal tract or the skin, which limits its potential for systemic toxicity.[4] Extensive testing has shown it to be non-irritating to the skin and only mildly irritating to the eyes at high concentrations.[2][5] It is not considered to be a skin sensitizer.[3] Genotoxicity and carcinogenicity studies have been negative, and it is not associated with reproductive or developmental toxicity.[6] The primary safety concern is the potential for residual benzene, a solvent used in the polymerization of older grades of this compound; however, modern manufacturing processes have largely addressed this issue.[5][7]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound.

| Acute Oral Toxicity | |||

| Species | Route | LD50 | Reference |

| Rat | Oral | 4.1 g/kg | [4] |

| Mouse | Oral | 4.6 g/kg | [4][8] |

| Guinea Pig | Oral | 2.5 g/kg | [4] |

| Dog | Oral | > 8 g/kg (no fatalities) | [4] |

| Dermal and Ocular Irritation | ||||

| Test | Species | Concentration | Result | Reference |

| Skin Irritation | Rabbit | Up to 100% | Minimal irritation | [1][2][5] |

| Eye Irritation | Rabbit | Not specified | Zero to moderate irritation | [1][2][5] |

| Other Toxicity Endpoints | ||

| Endpoint | Result | Reference |

| Skin Sensitization | Low potential | [1][5][6] |

| Phototoxicity | Low potential | [1][5] |

| Photo-contact Allergenicity | Low potential | [1][5] |

| Genotoxicity (Ames Test, Micronucleus Test) | Non-mutagenic | [6] |

| Carcinogenicity | Not carcinogenic | [6] |

| Reproductive and Developmental Toxicity | No adverse effects | [6] |

Experimental Protocols

The safety and toxicity of this compound have been assessed using standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure the quality, consistency, and reliability of the data.

Acute Oral Toxicity Testing (as per OECD Guideline 423: Acute Toxic Class Method)

The acute oral toxicity of this compound is determined to establish its relative toxicity after a single oral dose.

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females) are used.[9]

-

Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) for a specified period before dosing (e.g., overnight for rats).[9]

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.[9]

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed effects in the previously dosed animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[9]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.[9]

Dermal Irritation Testing (as per OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of this compound to cause reversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are the preferred species for this test.[10]

-

Test Site Preparation: An area of the animal's back is clipped free of fur 24 hours before the test.[11]

-

Application of Test Substance: A specified amount of this compound (e.g., 0.5 g) is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[11]

-

Exposure Duration: The exposure period is typically 4 hours.[10]

-

Observation of Skin Reactions: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[10] The reactions are scored using a standardized grading system.

Ocular Irritation Testing (as per OECD Guideline 405: Acute Eye Irritation/Corrosion)

This study assesses the potential of this compound to produce irritation or damage to the eye.

-

Test Animals: Albino rabbits are typically used for this assay.[12]

-

Application: A single dose of the test substance (e.g., 0.1 mL of a liquid or 100 mg of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[12]

-

Observation: The eyes are examined for ocular reactions (redness, swelling, and discharge of the conjunctiva; opacity and area of opacity of the cornea; and effects on the iris) at 1, 24, 48, and 72 hours after instillation.[12] The severity of the reactions is scored.

Skin Sensitization Testing (as per OECD Guideline 406: Skin Sensitisation)

This test determines the potential of this compound to induce a delayed hypersensitivity reaction. The Guinea Pig Maximization Test (GPMT) is a common method.

-

Test Animals: Young adult guinea pigs are used.[13]

-

Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application to induce a state of hypersensitivity.[13]

-

Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a non-irritating concentration of the test substance applied topically to a fresh site.[13]

-

Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal and compared to a control group that was not induced.[13]

Genotoxicity Testing: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro assay is used to detect the potential of this compound to induce gene mutations.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[1]

-

Methodology: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix from rat liver).[7]

-

Evaluation: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on a minimal medium) is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

Genotoxicity Testing: In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)

This in vivo test assesses the potential of this compound to cause chromosomal damage.

-

Test Animals: Typically, mice or rats are used.[3]

-

Dosing: The animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at several dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure.[3]

-

Analysis: The polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[3]

-

Evaluation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates clastogenic or aneugenic activity.[3]

Safety Assessment Workflow

The safety assessment of a substance like this compound follows a logical, tiered approach. The following diagram illustrates a typical workflow for evaluating the safety of a chemical intended for use in research and product development.

Caption: A generalized workflow for the safety assessment of a chemical substance.

Conclusion

Based on a comprehensive review of the available scientific literature, this compound demonstrates a very low toxicity profile and is considered safe for its intended use in research and development, as well as in cosmetic and pharmaceutical products.[1][3][6] Its high molecular weight and poor absorption limit systemic exposure and potential for toxicity.[4] Researchers and drug development professionals can be confident in the safety of this compound when used in accordance with good laboratory and manufacturing practices. It is important to source this compound from reputable suppliers who can provide documentation regarding residual solvent levels to ensure the highest quality and safety.[5][7]

References

- 1. nib.si [nib.si]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. ask-force.org [ask-force.org]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. agc-chemicals.com [agc-chemicals.com]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

An In-depth Technical Guide to the Swelling Properties of Carbomer 934 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the swelling properties of Carbomer 934 in aqueous solutions. This compound, a high molecular weight polymer of acrylic acid, is a vital excipient in the pharmaceutical and cosmetic industries, primarily utilized for its rheological modifying properties to form stable gels, suspensions, and emulsions.[1] This document delves into the core principles of its swelling behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical Structure and Physicochemical Properties

This compound is a synthetic polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] Its chemical structure consists of long chains of polyacrylic acid, which are coiled in their dry, acidic state. The cross-linking provides a three-dimensional network that prevents the polymer from dissolving in water, instead allowing it to swell to many times its original volume.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Poly(acrylic acid), cross-linked with allyl sucrose |

| CAS Number | 9007-16-3 |

| Appearance | White, fluffy powder |

| pH of 0.5% aqueous dispersion | 2.7 - 3.5 |

| Carboxylic Acid Content | 56.0% - 68.0% |

| Solubility | Swells in water and other polar solvents |

Mechanism of Swelling: A pH-Dependent Phenomenon

The remarkable swelling and thickening properties of this compound are intrinsically linked to the pH of the aqueous medium. In its native acidic state, the carboxylic acid groups along the polymer backbone are protonated (-COOH), leading to a tightly coiled conformation due to intramolecular hydrogen bonding.

Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains to uncoil and expand, entrapping a significant amount of water within the polymer matrix. This process leads to a dramatic increase in the viscosity of the solution and the formation of a gel.[1]

References

The Bioadhesive Characteristics of Carbomer 934: An In-depth Technical Guide for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl sucrose or allyl pentaerythritol, is a cornerstone excipient in the development of bioadhesive drug delivery systems.[1][2] Its remarkable mucoadhesive properties, coupled with its utility as a gelling and thickening agent, make it an invaluable tool for formulators seeking to prolong drug residence time at the site of application and achieve controlled release profiles.[1][3] This technical guide provides a comprehensive overview of the bioadhesive characteristics of this compound, detailing its mechanism of action, quantitative performance data, and the experimental protocols used for its evaluation.

Core Bioadhesive Properties and Mechanism of Action

The mucoadhesive capabilities of this compound are primarily attributed to the formation of hydrogen bonds between its carboxylic acid groups and the sialic acid and fucose residues of mucin, the primary protein component of mucus.[3][4] The process of mucoadhesion is generally understood to occur in two stages: the contact stage, where intimate wetting and swelling of the polymer occurs, and the consolidation stage, which involves the interpenetration of the polymer chains with the mucus network and the formation of adhesive bonds.[4][5]

This compound's bioadhesive strength is significantly influenced by its concentration in a formulation. An increase in this compound concentration generally leads to a corresponding increase in bioadhesive strength.[6] Furthermore, the polymer's properties are pH-dependent; it remains in a solution state at acidic pH but forms a low-viscosity gel at alkaline pH.[3] This pH sensitivity is a critical consideration in the formulation of drug delivery systems targeted to specific regions of the body with varying pH environments.[7]

Quantitative Performance Data of this compound

The following tables summarize key quantitative data on the bioadhesive characteristics and drug release properties of this compound from various studies.

Table 1: Bioadhesive Strength of this compound Formulations

| Formulation Details | Substrate | Measurement Method | Bioadhesive Strength (N or g) | Reference |

| Buccal tablets with varying Carbopol-934:Sodium Alginate:Gelatin ratios (1:1:1 to 5:1:1) | Not specified | Not specified | 23.28 ± 0.86 to 31.53 ± 1.63 | [6] |

| Vildagliptin-loaded mucoadhesive nanoparticles with Carbopol 934 P | Not specified | Not specified | Not specified, but noted to retain drug in GIT for ~12h | [8] |

| Atenolol mucoadhesive tablets with varying Carbopol 934P levels | Not specified | Response Surface Methodology | Values obtained at various levels of Carbopol 934P | [9] |

Table 2: Swelling Index of this compound Formulations

| Formulation Details | Medium | Swelling Index (%) | Reference |

| Vildagliptin-loaded mucoadhesive nanoparticles with Carbopol 934 P | Not specified | 181 ± 9 | [8] |

| Ketorolac tromethamine buccal mucoadhesive film (F2) with Carbopol 934, sodium alginate, and PVP K30 | Not specified | 27.27 ± 0.37 | [10] |

| Acyclovir proniosomes in mucoadhesive polymeric films with higher concentrations of Carbopol 934P | Not specified | Higher values for formulations with more Carbopol 934P | [11] |

Table 3: In Vitro Drug Release from this compound Formulations

| Drug | Formulation Type | Polymer Concentration | Medium | % Drug Released (Time) | Reference |

| Theophylline | Matrix tablets | 10% | Not specified | 45.5% (4 hours) | [12] |

| Theophylline | Matrix tablets | 30% | Not specified | 33.6% (4 hours) | [12] |

| Theophylline | Matrix tablets | 50% | Not specified | 24.3% (4 hours) | [12] |

| Ketorolac tromethamine | Buccal mucoadhesive film (F2) | Not specified | Not specified | 98.71% | [10] |

| Vildagliptin | Mucoadhesive nanoparticles | Not specified | Not specified | Well-controlled release for 12 hours | [8] |

| Diclofenac Sodium | Hydrogels | Various | pH 7.4 | Greater release than at pH 1.2 | [7] |

Experimental Protocols for Evaluating Bioadhesive Characteristics

Standardized in vitro and ex vivo methods are crucial for the reliable assessment of the bioadhesive properties of this compound formulations.[13]

Measurement of Bioadhesive Strength (Detachment Force Method)

This is one of the most widely used methods to quantify mucoadhesion.[14]

Objective: To measure the force required to detach the formulation from a mucosal surface.

Apparatus: A texture analyzer or a modified tensiometer.[15]

Methodology:

-

Substrate Preparation: A section of animal mucosal tissue (e.g., porcine stomach or intestine) is excised and secured to a support.[15]

-

Sample Application: The this compound-based formulation (e.g., a tablet or gel) is attached to the probe of the texture analyzer.

-

Contact: The probe with the formulation is lowered until it makes contact with the mucosal surface with a defined force for a specified duration to allow for intimate contact and initial bond formation.[15]

-

Detachment: The probe is then moved upwards at a constant speed, and the force required to detach the formulation from the mucosa is recorded.[15] The peak force is taken as the bioadhesive strength.

Swelling Index Determination

Objective: To evaluate the water uptake and swelling capacity of the formulation, which is crucial for the initiation of mucoadhesion.

Methodology:

-

The initial weight of the formulation (W1) is recorded.

-

The formulation is placed in a beaker containing a suitable medium (e.g., simulated gastric or intestinal fluid).

-

At predetermined time intervals, the formulation is removed, blotted to remove excess surface water, and weighed (W2).

-

The swelling index is calculated using the following formula: Swelling Index (%) = [(W2 - W1) / W1] x 100

In Vitro Drug Release Studies

Objective: To determine the rate and extent of drug release from the this compound-based formulation.

Apparatus: USP Dissolution Apparatus (e.g., Apparatus 1 - Basket or Apparatus 2 - Paddle).[16]

Methodology:

-

The formulation is placed in the dissolution vessel containing a specified volume of dissolution medium (e.g., simulated gastric fluid of pH 1.2 or simulated intestinal fluid of pH 6.8).[7][17]

-

The apparatus is operated at a constant temperature (37 ± 0.5 °C) and rotation speed.

-

At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

The drug concentration in the withdrawn samples is analyzed using a suitable analytical method, such as UV-Vis spectrophotometry.[18]

Visualizing Key Processes and Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: The two-stage process of mucoadhesion.

References

- 1. Carbopol 934P: Significance and symbolism [wisdomlib.org]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijpba.info [ijpba.info]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Carbopol 934-Sodium Alginate-Gelatin Mucoadhesive Ondansetron Tablets for Buccal Delivery: Effect of pH Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]

- 13. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improvement of drug release rate from carbopol 934P formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

Solubility and dispersion characteristics of Carbomer 934 in different solvents

An In-depth Technical Guide to the Solubility and Dispersion Characteristics of Carbomer 934

Introduction